2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, featuring a quinazolin-4-one core linked via a phenyl group. The benzenesulfonamide moiety is substituted with methyl groups at positions 2, 4, and 5, while the quinazolinone ring contains a methyl group at position 2. The 4-oxoquinazolin-3(4H)-yl group is a pharmacophoric motif frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) and anticancer activity .
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-13-17(3)23(14-16(15)2)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXSHYHUPLJYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, also known by its CAS number 898455-67-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of 2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 433.5 g/mol. The compound features a quinazoline moiety, which is often associated with anticancer properties due to its ability to inhibit various cellular pathways.
| Property | Value |
|---|---|
| CAS Number | 898455-67-9 |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and survival. Quinazoline derivatives have been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and metastasis.
Antiproliferative Activity
Recent studies have demonstrated that 2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cells.
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
- IC50 Values :
Study 1: Anticancer Activity Evaluation
In a comparative study evaluating the anticancer properties of several quinazoline derivatives, 2,4-bis[(substituted-aminomethyl)phenyl]quinazolines were found to exhibit promising results. The compound was part of a series that showed significant cytotoxicity across multiple human cancer cell lines.
- Findings :
Study 2: Mechanistic Insights
Another study focused on the mechanism by which this compound exerts its effects. It was found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF), thereby limiting tumor blood supply.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Quinazolinone Derivatives
Compound A : 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides
- Structural Differences: The quinazolinone is linked via an ethyl group to the benzenesulfonamide, unlike the direct phenyl linkage in the target compound. A thioether (-S-) substituent replaces the methyl group at position 2 of the quinazolinone.
- Thioether substituents enhance interactions with zinc-containing enzymes (e.g., carbonic anhydrase isoforms) due to sulfur’s polarizability .
Compound B : (E)-4-Amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamides
- Structural Differences: A styryl group (aromatic vinyl) is introduced at position 2 of the quinazolinone, replacing the methyl group. An amino group is present on the benzenesulfonamide.
- The amino group enhances solubility but may reduce metabolic stability.
Compound C : S-Alkylated 1,2,4-Triazole-thiones
- Structural Differences: A triazole-thione replaces the quinazolinone core. Halogenated phenyl groups (e.g., 2,4-difluorophenyl) are attached to the triazole.
- Functional Impact :
- Triazole-thiones exhibit tautomerism, influencing electronic properties and binding modes.
- Halogen substituents increase electronegativity, favoring interactions with polar enzyme residues.
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s high LogP (due to trimethyl groups) suggests superior lipid bilayer penetration but may limit aqueous solubility. Compound B’s amino group improves solubility, making it more suitable for intravenous formulations.
Carbonic Anhydrase (CA) Inhibition
- Methyl groups may reduce binding affinity compared to thioether analogs .
- Compound A: Exhibits nanomolar inhibition of hCA isoforms (I, II, IX, XII), with thioether groups critical for zinc coordination .
- Compound B : Styryl substituents confer selectivity for tumor-associated CA IX/XII over off-target isoforms .
Anticancer Screening
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
